molecular formula C21H16O8 B600302 4'-Demethyldehydropodophyllotoxin CAS No. 117669-31-5

4'-Demethyldehydropodophyllotoxin

Cat. No.: B600302
CAS No.: 117669-31-5
M. Wt: 396.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Biochemical Analysis

Biochemical Properties

4’-Demethyldehydropodophyllotoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

4’-Demethyldehydropodophyllotoxin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4’-Demethyldehydropodophyllotoxin is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Demethyldehydropodophyllotoxin can be synthesized through several chemical routes. One common method involves the demethylation of podophyllotoxin derivatives. The reaction typically requires specific reagents and conditions to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of 4’-Demethyldehydropodophyllotoxin often involves the extraction from natural sources, such as the leaves of Podophyllum hexandrum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMUNWUDCBRTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?

A1: this compound has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.

Q2: What is the significance of identifying this compound in Dysosma pleiantha?

A2: The identification of this compound in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.

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